molecular formula C11H8O2 B168315 5-Hydroxynaphthalene-1-carboxaldehyde CAS No. 144876-33-5

5-Hydroxynaphthalene-1-carboxaldehyde

Cat. No.: B168315
CAS No.: 144876-33-5
M. Wt: 172.18 g/mol
InChI Key: CPXIBWAVNCSOPW-UHFFFAOYSA-N
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Description

5-Hydroxynaphthalene-1-carboxaldehyde is a chemical compound with the molecular formula C11H8O2 and a molecular weight of 172.18 . It is also known by other names such as 5-Hydroxy-1-naphthaldehyde and 1-Naphthalenecarboxaldehyde, 5-hydroxy .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms . The exact spatial arrangement of these atoms can be determined using techniques such as X-ray crystallography.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 172.18 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the sources I accessed.

Scientific Research Applications

Metal Complexes Formation

5-Hydroxynaphthalene-1-carboxaldehyde is significant in forming complexes with various transition metal ions. These complexes have been synthesized and characterized, demonstrating diverse applications in coordination chemistry and potential catalysis processes (Mostafa, 1998).

Precursor to Coordinating Agents

This compound is a key predecessor in the synthesis of coordinating agents. It plays a crucial role in developing commercially useful compounds and is widely used as a precursor for various fluorescent chemosensors. Its structural properties make it an effective candidate for synthesis processes (Maher, 2018).

Catalysis in Asymmetric Reactions

This compound-based Schiff bases have been used in catalyzing asymmetric Lewis-acid-catalyzed reactions, showcasing its utility in synthetic chemistry and potential applications in creating enantioselective compounds (Kaptein et al., 2010).

Fluorescent Chemosensors

It is extensively used in the preparation of fluorescent chemosensors. These chemosensors have applications in detecting metal ions and other compounds, highlighting its importance in analytical chemistry (Lee et al., 2015).

Future Directions

While specific future directions for 5-Hydroxynaphthalene-1-carboxaldehyde were not found in the sources I accessed, it’s worth noting that compounds like this are often subjects of ongoing research in fields like organic chemistry and medicinal chemistry. They may be explored for potential applications in various industries, including pharmaceuticals, materials science, and more .

Mechanism of Action

Target of Action

The primary target of 5-Hydroxynaphthalene-1-carboxaldehyde is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its activity is required for cells to progress from the G1 to the S phase.

Mode of Action

It’s known that many cdk2 inhibitors function by binding to the atp pocket of the enzyme, preventing atp from binding and thus inhibiting the kinase activity of cdk2 . This results in cell cycle arrest, preventing cells from proliferating.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in cell cycle regulation. By inhibiting CDK2, the compound can halt the progression of the cell cycle at the G1/S checkpoint. This can lead to downstream effects such as apoptosis or senescence in cancer cells .

Pharmacokinetics

These properties greatly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body .

Result of Action

The inhibition of CDK2 by this compound can lead to cell cycle arrest, preventing the proliferation of cells. This can be particularly beneficial in the context of cancer, where uncontrolled cell division is a key characteristic of the disease .

Properties

IUPAC Name

5-hydroxynaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2/c12-7-8-3-1-5-10-9(8)4-2-6-11(10)13/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXIBWAVNCSOPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630034
Record name 5-Hydroxynaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144876-33-5
Record name 5-Hydroxy-1-naphthalenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144876-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxynaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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